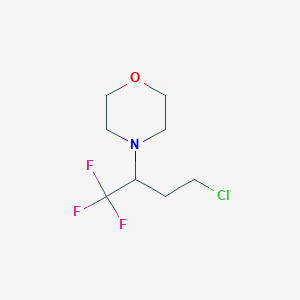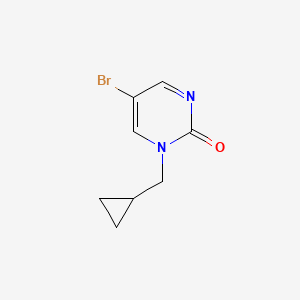
5-Bromo-1-(cyclopropylmethyl)pyrimidin-2(1H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Bromo-1-(cyclopropylmethyl)pyrimidin-2(1H)-one, commonly referred to as 5-Bromo-1-CPMP, is a synthetic organic compound with a variety of applications in scientific research. It is a versatile compound that has been used in a wide range of studies, including those related to biochemistry, physiology, and drug development.
Aplicaciones Científicas De Investigación
Synthesis and Chemical Properties
- Synthetic Routes and Derivatives: Research has focused on synthesizing various derivatives of pyrimidin-2(1H)-one, exploring different synthetic routes and applications. For instance, the compound has been used as a precursor in the synthesis of pseudouridine and 5-β-D-ribofuranosyluridine, showcasing its utility in nucleoside chemistry (Brown et al., 1968). Similarly, the synthesis of 5-substituted-2,4-diamino-6-[2-(phosphonomethoxy)ethoxy]pyrimidines highlights the compound's role in developing antiviral agents (Hocková et al., 2003).
Biological Applications
- Antimicrobial and Antiviral Activities: The antimicrobial and antiviral potentials of derivatives have been extensively studied. For example, novel coumarin derivatives involving pyrimidin-2(1H)-one structures have shown promising antimicrobial activities (Al-Haiza et al., 2003). Moreover, derivatives have exhibited antiviral activity against a range of viruses, indicating the compound's significance in medicinal chemistry (Bergstrom et al., 1984).
Anticancer Applications
- Cancer Research: Derivatives of "5-Bromo-1-(cyclopropylmethyl)pyrimidin-2(1H)-one" have also been investigated for their anticancer properties. Research into pyrazolopyrimidines derivatives as anticancer and anti-5-lipoxygenase agents provides insights into the compound's potential to inhibit tumor growth and inflammation (Rahmouni et al., 2016).
Propiedades
IUPAC Name |
5-bromo-1-(cyclopropylmethyl)pyrimidin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9BrN2O/c9-7-3-10-8(12)11(5-7)4-6-1-2-6/h3,5-6H,1-2,4H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CQGPBUVRISRPKA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1CN2C=C(C=NC2=O)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9BrN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.07 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2,3-dimethoxy-N-(2-(5-(3-nitrobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide](/img/structure/B2884344.png)

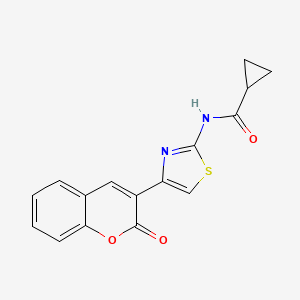
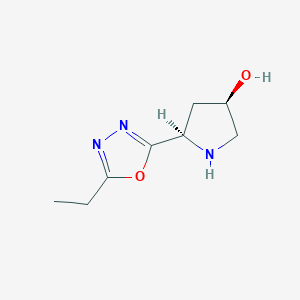
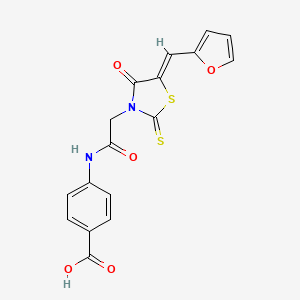
![2-{[4-(Tert-butyl)benzyl]sulfanyl}-5-[2-(methylsulfanyl)phenyl]-1,3,4-oxadiazole](/img/structure/B2884350.png)

![N-{[benzyl(cyanomethyl)carbamoyl]methyl}-3-(4-methylphenyl)propanamide](/img/structure/B2884355.png)
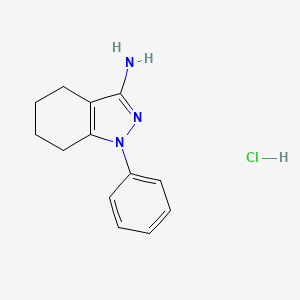
![N1-(2,5-dimethylphenyl)-N2-(3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinolin-9-yl)oxalamide](/img/structure/B2884359.png)
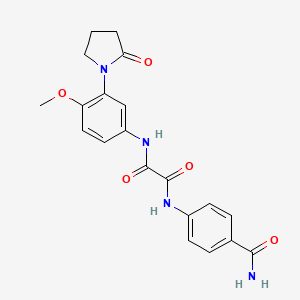
![2-(7-(2,4-dimethylphenyl)-2-methyl-4-oxothiazolo[4,5-d]pyridazin-5(4H)-yl)-N-(3-fluorophenyl)acetamide](/img/structure/B2884363.png)
![(E)-7-methyl-2-((5-methylfuran-2-yl)methylene)-3-oxo-N,5-diphenyl-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2884365.png)
